molecular formula C14H8FNO2 B3048915 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 18595-84-1

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B3048915
CAS No.: 18595-84-1
M. Wt: 241.22 g/mol
InChI Key: UHJQEWLULUOONU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel anticancer and antimicrobial agents. It belongs to the 4H-benzo[d][1,3]oxazin-4-one family, a scaffold recognized for its wide range of biological activities . This specific fluorophenyl-substituted derivative is a key synthetic intermediate and structural motif explored in drug discovery. Researchers value this compound due to the demonstrated potential of the benzoxazinone core. Scientific studies on closely related analogues have shown potent anticancer activity . For instance, certain benzoxazinone derivatives have exhibited significant cytotoxic and pro-apoptotic effects against human cervical cancer (HeLa) cells, with some compounds showing activity comparable to the reference drug doxorubicin . Furthermore, recent research has integrated the benzo[d][1,3]oxazin-4-one structure with other pharmacophores, such as 1,2,3-triazoles, to create hybrids with excellent broad-spectrum activity. These novel molecules have demonstrated not only superior cytotoxicity against human lung carcinoma (A549) cell lines but also potent antibacterial inhibition . The compound is offered For Research Use Only . It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical as a versatile building block for synthesizing new chemical libraries or as a reference standard in bioactivity screening programs.

Properties

IUPAC Name

2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJQEWLULUOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351800
Record name 2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-84-1
Record name 2-(2-fluorophenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. Catalysts such as metal-organic frameworks (MOFs) or nanocatalysts can be employed to further improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include fluorinated benzoxazine derivatives, amine-substituted benzoxazines, and various halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter receptors and ion channels in the central nervous system . The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinone Derivatives

Substituent Effects on Stability and Reactivity

The electronic nature of substituents on the phenyl ring significantly impacts the synthesis and stability of benzoxazinones. For example:

  • Electron-withdrawing groups (EWGs) : Compounds like 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one () and 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one () exhibit reduced stability due to increased electron deficiency, favoring the formation of dihydro analogs during synthesis .
  • Electron-donating groups (EDGs) : Derivatives such as 2-(4-methylphenyl)-4H-benzo[d][1,3]oxazin-4-one () are more stable and predominantly form the 4H-benzo[d][1,3]oxazin-4-one core .

Table 1: Substituent Effects on Benzoxazinone Stability

Substituent Position Electronic Effect Predominant Product Reference
2-Fluorophenyl Ortho EWG 4H-benzo[d][1,3]oxazin-4-one
4-Chlorophenyl Para EWG Dihydro analog (minor)
4-Methylphenyl Para EDG 4H-benzo[d][1,3]oxazin-4-one
2.2.1. Protease Inhibition
  • C1r Serine Protease Inhibition: 7-Chloro-2-[(2-iodophenyl)-amino]benz[d][1,3]oxazin-4-one (IC₅₀ = 0.12 µM) and 7-methyl derivatives () demonstrate enhanced potency over non-substituted analogs due to improved hydrophobic interactions. The 2-fluorophenyl analog may exhibit similar potency but with reduced steric hindrance .
  • Human Leukocyte Elastase (HNE) Inhibition : Derivatives like 5-ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one show optimized activity (IC₅₀ < 1 µM) through substituent tuning at positions 5 and 7 .
2.2.2. Anticancer Activity
  • 2-(3,4-Dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one () exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 68.59 ppm). The fluorinated analog may offer improved selectivity due to fluorine’s smaller size and reduced off-target interactions .
2.2.3. Antiviral Activity
  • HIV-1 Reverse Transcriptase Inhibition : Cyclized 4H-benzo[d][1,3]oxazin-4-ones (e.g., compound 6d, IC₅₀ = 30 nM) demonstrate activity dependent on substituent polarity. The 2-fluorophenyl derivative’s lipophilicity could enhance membrane permeability .

Table 2: Biological Activity of Select Benzoxazinones

Compound Target Activity (IC₅₀/EC₅₀) Reference
7-Chloro-2-(2-iodophenyl)-benzoxazinone C1r protease 0.12 µM
5-Ethyl-7-methoxy-benzoxazinone HNE <1 µM
2-(3,4-Dichlorophenyl)-benzoxazinone MCF-7 cells 68.59 ppm
6d (cyclized benzoxazinone) HIV-1 reverse transcriptase 30 nM

Physicochemical and Pharmacokinetic Properties

  • Solubility : Fluorine’s electronegativity may reduce aqueous solubility compared to methyl-substituted analogs. Cyclodextrin inclusion complexes () could mitigate this issue .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may enhance plasma stability compared to chlorinated analogs .

Biological Activity

Overview

2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has gained attention due to its unique structural properties and potential biological activities. This compound features a benzoxazine ring fused with a fluorophenyl group, which enhances its lipophilicity and biological interactions. The following sections explore its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₈FNO₂
  • Molecular Weight : 241.22 g/mol
  • CAS Number : 18595-84-1

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. Its structural similarity to known anticonvulsants suggests it may modulate neurotransmitter receptors and ion channels in the central nervous system (CNS), potentially offering therapeutic benefits for epilepsy and other neurological disorders.

Anticancer Potential

Studies have shown that derivatives of benzoxazine compounds, including this compound, possess anticancer activity. They have been identified as potential inhibitors of key signaling pathways involved in tumor growth and metastasis. The fluorine atom in the structure may enhance the compound's ability to penetrate cell membranes and interact with target proteins associated with cancer progression .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. It may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. By modulating neuroinflammatory responses, it could potentially protect against cognitive decline.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Receptors : It may bind to specific neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Ion Channel Modulation : The compound could modulate voltage-gated ion channels, altering neuronal firing patterns and providing anticonvulsant effects.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, contributing to its therapeutic potential.

Case Studies

  • Anticonvulsant Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The compound was effective at doses as low as 10 mg/kg.
  • Cancer Cell Line Testing : In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The IC50 values varied among different cell types but were generally in the micromolar range, indicating potent activity against cancer cells .

Comparative Analysis

The following table compares the biological activities of this compound with similar compounds:

Compound NameAnticonvulsant ActivityAnticancer ActivityNeuroprotective Effects
This compoundYesYesYes
2-Phenyl-4H-benzo[d][1,3]oxazin-4-oneModerateYesNo
2-(2-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-oneNoModerateYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
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